

Health and safety data for Einecs 286-127-4 exposure

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Compound of Interest

Compound Name: *Einecs 286-127-4*

Cat. No.: *B12681404*

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An In-depth Technical Guide on the Health and Safety of **EINECS 286-127-4**

This guide provides a comprehensive overview of the health and safety data for **EINECS 286-127-4**, also known as Tris(2,4-di-tert-butylphenyl) phosphite.^{[1][2]} It is intended for researchers, scientists, and drug development professionals who may be working with this substance.

Tris(2,4-di-tert-butylphenyl) phosphite is a widely used secondary antioxidant and stabilizer in various polymers.^{[1][3]} This document summarizes key toxicological data, details experimental protocols, and presents visual workflows and pathways related to its safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative health and safety data for Tris(2,4-di-tert-butylphenyl) phosphite.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat, Mouse, Hamster	Oral	> 6,000 mg/kg bw	^[4]
LD50	Rat	Dermal	> 2,000 mg/kg bw	^[4]

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

Study Type	Species	NOAEL (No-Observed-Adverse-Effect-Level)	Reference
13-Week Repeated Dose	Rat	1,000 mg/kg/day (highest dose tested)	[4]
Reproductive Performance	Rat	292.6 mg/kg bw/day	[4]
Developmental Toxicity	Rat	412 mg/kg bw/day	[4]
Maternal & Developmental Toxicity	Rabbit	≥ 1,200 mg/kg bw/day (highest dose tested)	[4]

Table 3: Genotoxicity and Mutagenicity

Assay	System	Result	Reference
Gene Mutation	Bacteria (Ames test)	Negative	[4]
Clastogenicity (Micronucleus test)	In vivo (Hamster bone marrow)	Negative	[4]
Clastogenicity (Metaphase analysis)	In vivo (Hamster bone marrow)	Negative	[4]
Dominant Lethal Assay	Mouse	Negative	[4]

Table 4: Irritation and Sensitization

Endpoint	Test System	Result	Reference
Skin Irritation	Not specified	Not irritating	[4]
Eye Irritation	Not specified	Not irritating	[4]
Skin Sensitization	Guinea Pig	No sensitization observed (in a limited quality test)	[4]

Table 5: Acceptable Daily Intake (ADI)

Regulatory Body	Value	Basis	Reference
U.S. FDA	1 mg/kg bw/day	Based on a two-year chronic toxicity/carcinogenicity study in rats with a safety factor of 100.	[5][6]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are as follows:

- **13-Week Repeated Oral Exposure Study (Rat):** In this study, Tris(2,4-di-tert-butylphenyl) phosphite was administered orally to rats for 13 weeks. The highest dose tested was 1000 mg/kg/day, at which no adverse effects were observed.[4] Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated.
- **Teratogenicity Study (Rabbit):** This study was conducted in accordance with OECD Guideline 414. Pregnant rabbits were administered the substance orally during the period of organogenesis. The highest dose tested was ≥ 1200 mg/kg bw/day.[4] Maternal and developmental toxicity endpoints were evaluated, and no evidence of teratogenicity was found.[4]

- **Two-Generation Reproductive Toxicity Study (Rat):** This study assessed the effects of the substance on reproductive performance and offspring development. The substance was administered in the diet. A No-Observed-Adverse-Effect-Level (NOAEL) for reproductive performance was determined to be 292.6 mg/kg bw/day.[4] Decreased fetal weight was observed in the F2 generation at the highest dose of 1030 mg/kg bw/day.[4]
- **Genotoxicity Assays:**
 - **Ames Test:** A bacterial reverse mutation assay was conducted to assess the potential for gene mutations. The results were negative.[4]
 - **In Vivo Bone Marrow Assays:** Both a micronucleus test and a metaphase analysis were performed in hamsters to evaluate chromosomal damage. The results of both assays were negative.[4]
 - **Dominant Lethal Assay:** This in vivo assay in mice was conducted to assess for germ cell mutations, and the results were negative.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to the health and safety of Tris(2,4-di-tert-butylphenyl) phosphite.

Caption: Risk assessment workflow for **EINECS 286-127-4**.

Caption: Metabolic pathway of Tris(2,4-di-tert-butylphenyl) phosphite.

Caption: Decision tree for handling exposure incidents.

Summary of Health Hazards

- **Acute Toxicity:** Tris(2,4-di-tert-butylphenyl) phosphite has low acute toxicity via both oral and dermal routes.[4] Clinical signs observed in acute toxicity studies were common and included sedation, dyspnea, hunched posture, piloerection, and ruffled fur.[4]
- **Irritation and Sensitization:** The substance is not irritating to the skin or eyes.[4] A guinea pig test showed no evidence of skin sensitization, although the study was of limited quality.[4] There are no indications of a sensitizing potential in humans despite its widespread use.[4]

- **Repeated Dose Toxicity:** No adverse effects were observed in a 13-week oral study in rats at the highest dose tested (1000 mg/kg/day).[4]
- **Mutagenicity and Carcinogenicity:** The substance has shown no significant mutagenic potential in a battery of tests, including the Ames test and in vivo assays for clastogenicity.[4] A carcinogenicity study in rats did not indicate a carcinogenic potential.[4]
- **Reproductive and Developmental Toxicity:** There was no evidence of teratogenicity in rabbits.[4] In a two-generation study in rats, the NOAEL for reproductive performance was 292.6 mg/kg bw/day, and for developmental toxicity, it was 412 mg/kg bw/day.[4]
- **Neurotoxicity:** While there have been concerns about the potential neurotoxicity of its phosphate degradation product, studies have diminished this concern.[5][6] A study in hens showed no neurotoxicity, and steric hindrance is believed to inhibit the interaction of the metabolite with acetylcholinesterase.[5][6]

Exposure and Metabolism

- **Human Exposure:** Worker exposure may occur during the production and processing of polymers containing this substance, primarily through inhalation of dust particles.[4] Consumer exposure may occur through migration from food packaging materials, but this is generally low.[4] The cumulative estimated daily intake (CEDI) from food contact applications is 0.09 mg/kg bw/day, which is well below the acceptable daily intake (ADI) of 1 mg/kg bw/day.[5][6]
- **Metabolism:** Uptake from the gastrointestinal tract is very limited.[4] The main metabolite found in the feces of rats is tris(2,4-di-tert-butylphenyl) phosphate, which is likely formed through direct oxidation in the gastrointestinal tract.[4]

Conclusion

Based on the available data, Tris(2,4-di-tert-butylphenyl) phosphite (**EINECS 286-127-4**) has a low hazard profile for human health.[4] It exhibits low acute toxicity, is not a skin or eye irritant, and is not a sensitizer. It has not shown mutagenic, carcinogenic, or teratogenic potential in the studies conducted. The established ADI is significantly higher than the estimated daily intake from food contact materials, suggesting that its current authorized uses are not of safety

concern.[5][6] Standard industrial hygiene practices should be followed when handling this substance to minimize occupational exposure.[7]

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